molecular formula C14H12O3 B045732 2-(3-Methoxyphenoxy)benzaldehyde CAS No. 122283-23-2

2-(3-Methoxyphenoxy)benzaldehyde

Cat. No. B045732
M. Wt: 228.24 g/mol
InChI Key: AOGRYADLPWDYSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex reactions under specific conditions. For example, Özay et al. (2013) synthesized a related compound through the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene, characterized by various spectroscopic techniques and X-ray analysis (Özay et al., 2013). Another approach by Banerjee et al. (2013) involved hydrogenation and protection steps to synthesize derivatives of methoxyphenol, highlighting the diverse methodologies in synthesizing complex organic compounds (Banerjee et al., 2013).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds. For instance, Schäfer et al. (2015) detailed the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde, revealing weak C—H⋯O hydrogen bonds forming supramolecular layers, demonstrating the intricate molecular arrangements possible within similar compounds (Schäfer et al., 2015).

Chemical Reactions and Properties

The reactivity and interaction with other chemicals highlight the versatility of these compounds. Liu et al. (1973) investigated triorganosilyl ethers of benzaldehyde and methoxybenzaldehyde, studying the stability and influence of substituent groups on reactivity, which is crucial for understanding the chemical behavior of “2-(3-Methoxyphenoxy)benzaldehyde” (Liu et al., 1973).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility are fundamental for the practical application of chemical compounds. The research often focuses on these aspects through experimental studies, although specific studies on “2-(3-Methoxyphenoxy)benzaldehyde” were not found in the current literature.

Chemical Properties Analysis

Chemical properties, including reactivity with various agents, stability under different conditions, and the formation of derivatives, are essential for both theoretical studies and practical applications. The studies by Liu et al. (1973) and others offer a glimpse into the complex chemistry that compounds like “2-(3-Methoxyphenoxy)benzaldehyde” may exhibit, such as their stability and reactivity influenced by substituent groups (Liu et al., 1973).

Safety And Hazards

The compound is classified as Aquatic Acute 1 and Eye Dam. 1 . It has hazard statements H318 and H400 . The precautionary statements are P273, P280, P305 + P351 + P338, P391, and P501 .

properties

IUPAC Name

2-(3-methoxyphenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-12-6-4-7-13(9-12)17-14-8-3-2-5-11(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGRYADLPWDYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562293
Record name 2-(3-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenoxy)benzaldehyde

CAS RN

122283-23-2
Record name 2-(3-Methoxyphenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Methoxyphenoxy)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-[2-(3-Methoxyphenoxy)phenyl]-1,3-dioxolane (32.7 g; 0.12 mol) was stirred in a mixture of water (95 ml) and concentrated hydrochloric acid (5 ml) at ambient temperature for 19 hours. The mixture was extracted with ether (2×60 ml) and the combined ether extracts were washed with saturated aqueous sodium bicarbonate solution (30 ml), water (3×30 ml) and saturated brine (30 ml). The resulting solution was dried, filtered and concentrated to give almost pure 2-(3-methoxyphenoxy)benzaldehyde (A) (26.17 g, 95.4% yield) as an oil. This material was used without purification for the following step. However, an analytical sample was prepared by chromatography using a mixture of ether and hexane as eluant to give an amber oil.
Name
2-[2-(3-Methoxyphenoxy)phenyl]-1,3-dioxolane
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Lei, X Li, Y Li, X Luo, M Zhou… - The Journal of Organic …, 2015 - ACS Publications
Substitution of the xanthene scaffold with bulky groups at C-3′ and C-7′ is expected to protect the electrophilic central methine carbon against nucleophilic attack and inhibit stacking. …
Number of citations: 22 pubs.acs.org

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